n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide is a phosphorus-containing compound with the molecular formula CD3CD2(CH2)4P(C6H5)3Br and a molecular weight of 432.40 . This compound is characterized by its isotopic enrichment of 98 atom % D, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with n-hexyl bromide in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic enrichment and chemical purity .
Chemical Reactions Analysis
Types of Reactions
n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .
Scientific Research Applications
n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving membrane transport and mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide involves its interaction with cellular membranes and mitochondrial components. The compound targets specific molecular pathways, leading to alterations in membrane potential and mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- n-Hexyl-2,2,3,3,4,4,5,5,6,6,6-d11-triphenylphosphonium Bromide
- n-Hexyl-5,5,6,6,6-d5-triphenylphosphonium Bromide
Uniqueness
This compound is unique due to its high isotopic enrichment and specific deuterium labeling, which makes it particularly useful in studies requiring precise isotopic tracing and analysis .
Properties
Molecular Formula |
C24H28BrP |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5,5,6,6,6-pentadeuteriohexyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1/i1D3,2D2; |
InChI Key |
PWDFZWZPWFYFTC-LUIAAVAXSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.